2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene
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Overview
Description
2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom attached to an ethyl group, a fluorine atom attached to the benzene ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene typically involves the bromination of 4-fluoro-1-methoxybenzene followed by an alkylation reaction. One common method includes:
Bromination: 4-fluoro-1-methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated compounds or modified ethyl derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The fluorine and methoxy groups can influence the compound’s reactivity and its interactions with other molecules .
Comparison with Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromoethyl methyl ether
- 2-Bromoethyl acrylate
Comparison: 2-(2-Bromoethyl)-4-fluoro-1-methoxybenzene is unique due to the presence of both a fluorine and a methoxy group on the benzene ringCompared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in chemical reactions .
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-12-9-3-2-8(11)6-7(9)4-5-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
VHYSKTJOKLFOEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCBr |
Origin of Product |
United States |
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